Cas no 426265-73-8 (4-Bromo-2-chlorobenzamide)

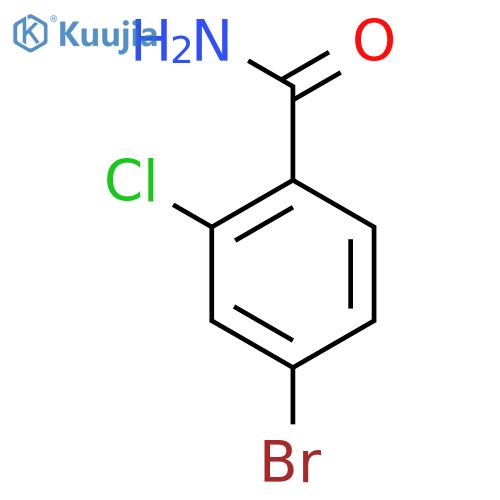

4-Bromo-2-chlorobenzamide structure

商品名:4-Bromo-2-chlorobenzamide

CAS番号:426265-73-8

MF:C7H5BrClNO

メガワット:234.477699995041

MDL:MFCD12026002

CID:856834

PubChem ID:21904752

4-Bromo-2-chlorobenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-chlorobenzamide

- ACMC-209jqm

- AG-F-51568

- AK-98528

- ANW-29852

- CTK4I6487

- SureCN1328959

- DTXSID90619827

- CS-0119966

- BS-28277

- SCHEMBL1328959

- E90684

- Benzamide, 4-bromo-2-chloro-

- BSA26573

- 426265-73-8

- EN300-267490

- MFCD12026002

- SB77065

- AKOS009988161

- Z448248264

- ORFWVGHYCXGUHS-UHFFFAOYSA-N

- KX79M6AR9Z

-

- MDL: MFCD12026002

- インチ: InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

- InChIKey: ORFWVGHYCXGUHS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(Cl)=C(C(N)=O)C=C1

計算された属性

- せいみつぶんしりょう: 232.92400

- どういたいしつりょう: 232.92430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- PSA: 43.09000

- LogP: 2.90170

4-Bromo-2-chlorobenzamide セキュリティ情報

4-Bromo-2-chlorobenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-Bromo-2-chlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM183856-25g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 95% | 25g |

$644 | 2022-06-11 | |

| Enamine | EN300-267490-0.25g |

4-bromo-2-chlorobenzamide |

426265-73-8 | 95.0% | 0.25g |

$55.0 | 2025-03-20 | |

| Enamine | EN300-267490-1g |

4-bromo-2-chlorobenzamide |

426265-73-8 | 90% | 1g |

$110.0 | 2023-09-11 | |

| Alichem | A015002558-500mg |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 97% | 500mg |

$790.55 | 2023-09-01 | |

| TRC | B683598-250mg |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 250mg |

$ 75.00 | 2023-04-18 | ||

| Chemenu | CM183856-25g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 95% | 25g |

$644 | 2021-06-16 | |

| Chemenu | CM183856-10g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 95% | 10g |

$356 | 2021-06-16 | |

| eNovation Chemicals LLC | Y1245404-1g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 98% | 1g |

$75 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1245404-25g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 98% | 25g |

$385 | 2024-06-06 | |

| Fluorochem | 080100-1g |

4-Bromo-2-chlorobenzamide |

426265-73-8 | 95% | 1g |

£76.00 | 2022-03-01 |

4-Bromo-2-chlorobenzamide 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

426265-73-8 (4-Bromo-2-chlorobenzamide) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:426265-73-8)4-Bromo-2-chlorobenzamide

清らかである:99%

はかる:25g

価格 ($):382.0